4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((2-Chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a 2-chlorobenzylthio substituent at position 4 and a 2-hydroxyethyl group at position 1. This compound belongs to a class of bicyclic pyrimidines fused with a cyclopentane ring, which are known for diverse pharmacological activities, including spasmolytic, anti-inflammatory, and antioxidant effects . Its synthesis likely follows methods analogous to other 7-thio cyclopenta[d]pyrimidine derivatives, involving bromination, thiolation, and alkylation steps .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-13-6-2-1-4-11(13)10-22-15-12-5-3-7-14(12)19(8-9-20)16(21)18-15/h1-2,4,6,20H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMNIVZLHHQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic derivative with potential biological activity. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.86 g/mol. The structure features a cyclopentapyrimidine core, which is known for its diverse pharmacological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₂S |
| Molecular Weight | 346.86 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viral infections, including HIV and HCV. The IC50 values for some related compounds have been reported as low as 0.35 μM, indicating potent antiviral activity .
Antitumor Activity
Research has demonstrated that certain pyrimidine derivatives possess antitumor properties. A study evaluating the antiproliferative effects of 4-substituted pyrimidines revealed that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) . The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.
The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in proliferation and apoptosis. For example, it may inhibit key enzymes or receptors that are crucial for viral replication or tumor growth.
Case Studies
- Study on Antiviral Efficacy :
- Antitumor Activity Assessment :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antioxidant Activity
Studies on 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione reveal that antioxidant activity is highly dependent on the substituent attached to the thioether fragment . For example:
- 4a (R = methyl) : Moderate antiradical activity (IC₅₀ ~ 120 µM).
- 4e (R = benzyl) : Enhanced activity (IC₅₀ ~ 75 µM) due to aromatic stabilization of radicals.
- Target compound (R = 2-chlorobenzyl): Predicted to exhibit superior activity compared to non-halogenated analogs, as electron-withdrawing chlorine may stabilize radical intermediates.
| Compound | Substituent (R) | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4a | Methyl | 120 | Baseline activity |
| 4e | Benzyl | 75 | Aromatic stabilization |
| Target compound | 2-Chlorobenzyl | N/A | Predicted lower IC₅₀ vs. 4e |
Reactivity and Stability
The nucleophilic sulfur in the thioether group influences reactivity. For instance, 2-(4-fluorobenzylthio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one reacts with MsCl to form a sulfonium salt instead of the expected mesylate, highlighting sulfur’s nucleophilicity . This reactivity may affect metabolic stability or off-target interactions compared to analogs with less nucleophilic substituents (e.g., methyl or phenyl groups).
Pharmacological Profile vs. Other Scaffolds
- Dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) : Exhibit antibacterial and antitumor activities but lack the cyclopentane ring, reducing structural rigidity .
- Benzo[6,7]chromeno[2,3-d]pyrimidin-4-ones: Show antioxidative properties due to extended conjugation but have lower solubility than cyclopenta[d]pyrimidines .
Key Structural Differentiators
- 2-Chlorobenzyl vs.
- 2-Hydroxyethyl vs. Pyridin-2-ylmethyl () : The hydroxyethyl group improves water solubility, whereas pyridinylmethyl introduces basicity, affecting pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
